4-Fluorobenzyl-2,3,5,6-d4 chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorobenzyl-2,3,5,6-d4 chloride is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is a labeled analogue of 4-Fluorobenzyl chloride and is used extensively in various fields of scientific research, including organic chemistry, pharmaceuticals, and environmental studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorobenzyl-2,3,5,6-d4 chloride typically involves the deuteration of 4-Fluorobenzyl chloride. This process can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure high yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Fluorobenzyl-2,3,5,6-d4 chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: It can be reduced to form 4-Fluorobenzyl-2,3,5,6-d4 alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include various substituted benzyl compounds.
Oxidation: Products include 4-Fluorobenzaldehyde or 4-Fluorobenzoic acid.
Reduction: The major product is 4-Fluorobenzyl-2,3,5,6-d4 alcohol.
Scientific Research Applications
4-Fluorobenzyl-2,3,5,6-d4 chloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways in living organisms.
Medicine: Utilized in the synthesis of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Industry: Acts as an intermediate in the production of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-Fluorobenzyl-2,3,5,6-d4 chloride involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new chemical bond. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new products. The deuterium atoms in the compound can also influence reaction kinetics and mechanisms due to the isotope effect.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzyl chloride: The non-deuterated analogue, commonly used in similar applications.
2-Fluorobenzyl chloride: Another fluorinated benzyl chloride with different substitution patterns.
Pentafluorobenzoyl chloride: A highly fluorinated benzoyl chloride used in specialized chemical syntheses
Uniqueness
4-Fluorobenzyl-2,3,5,6-d4 chloride is unique due to its deuterium labeling, which makes it particularly valuable in NMR spectroscopy and metabolic studies. The presence of deuterium atoms can significantly alter the compound’s physical and chemical properties, providing insights that are not possible with non-deuterated analogues.
Properties
IUPAC Name |
1-(chloromethyl)-2,3,5,6-tetradeuterio-4-fluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2/i1D,2D,3D,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXWCDITFDNEBY-RHQRLBAQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CCl)[2H])[2H])F)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219804-10-0 |
Source
|
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219804-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.